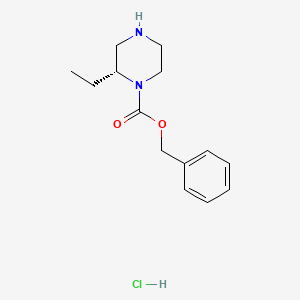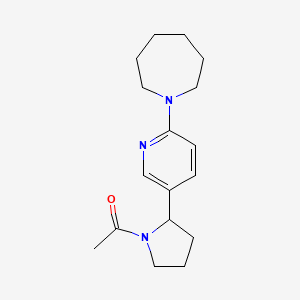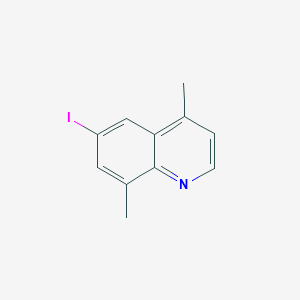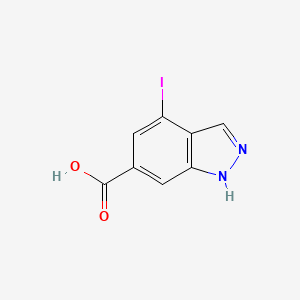
Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, a mercaptoethyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-mercaptoethanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group, yielding the corresponding piperidine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptoethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-(aminomethyl)piperidine-1-carboxylate
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Benzyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
Uniqueness
Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is unique due to the presence of the mercaptoethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other piperidine derivatives that may lack this functional group.
Eigenschaften
Molekularformel |
C15H21NO2S |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
benzyl 3-(2-sulfanylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO2S/c17-15(18-12-14-5-2-1-3-6-14)16-9-4-7-13(11-16)8-10-19/h1-3,5-6,13,19H,4,7-12H2 |
InChI-Schlüssel |
OADJCBVTQYYKKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran]](/img/structure/B11844441.png)
![N-(4-Methoxyphenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11844448.png)






![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
